7-Ethenyl-4-hydroxy-2-naphthalenecarboxylic acid methyl ester
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Overview
Description
2-Naphthalenecarboxylic acid, 7-ethenyl-4-hydroxy-, methyl ester is an organic compound with a complex structure It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and features a carboxylic acid group, a hydroxyl group, and an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 7-ethenyl-4-hydroxy-, methyl ester typically involves multiple steps. One common method starts with the naphthalene ring system, which undergoes functionalization to introduce the carboxylic acid group. This can be achieved through Friedel-Crafts acylation followed by oxidation. The hydroxyl group can be introduced via electrophilic aromatic substitution, and the ethenyl group can be added through a Heck reaction or similar coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Catalysts, solvents, and temperature control are crucial factors in the industrial synthesis process. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 7-ethenyl-4-hydroxy-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethenyl group can participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 7-ethenyl-4-hydroxy-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Naphthalenecarboxylic acid, 7-ethenyl-4-hydroxy-, methyl ester exerts its effects depends on its interaction with molecular targets. The hydroxyl group can form hydrogen bonds with proteins or enzymes, potentially altering their activity. The ethenyl group can participate in π-π interactions with aromatic residues in proteins, influencing binding affinity and specificity. The carboxylic acid group can ionize and interact with positively charged sites on biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid: Lacks the ethenyl and hydroxyl groups, making it less reactive in certain chemical reactions.
7-Ethenyl-4-hydroxy-2-naphthoic acid: Similar structure but without the methyl ester group, affecting its solubility and reactivity.
4-Hydroxy-2-naphthoic acid: Lacks the ethenyl group, resulting in different chemical properties and reactivity.
Uniqueness
2-Naphthalenecarboxylic acid, 7-ethenyl-4-hydroxy-, methyl ester is unique due to the combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the ethenyl group allows for additional chemical modifications, while the hydroxyl and carboxylic acid groups provide sites for hydrogen bonding and ionic interactions.
Properties
Molecular Formula |
C14H12O3 |
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Molecular Weight |
228.24 g/mol |
IUPAC Name |
methyl 7-ethenyl-4-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H12O3/c1-3-9-4-5-12-10(6-9)7-11(8-13(12)15)14(16)17-2/h3-8,15H,1H2,2H3 |
InChI Key |
KHHBKANXDIPUNH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C2C=CC(=CC2=C1)C=C)O |
Origin of Product |
United States |
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